molecular formula C12H14Br2O2 B13655809 tert-Butyl 2-(2,6-dibromophenyl)acetate

tert-Butyl 2-(2,6-dibromophenyl)acetate

Cat. No.: B13655809
M. Wt: 350.05 g/mol
InChI Key: XIRXVBMPHRFMON-UHFFFAOYSA-N
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Description

tert-Butyl 2-(2,6-dibromophenyl)acetate is an organic compound that belongs to the class of esters It is characterized by the presence of a tert-butyl group attached to the acetate moiety and a 2,6-dibromophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-(2,6-dibromophenyl)acetate typically involves the esterification of 2-(2,6-dibromophenyl)acetic acid with tert-butyl alcohol. This reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an appropriate solvent like toluene or dichloromethane to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of eco-friendly catalysts and solvents is also explored to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-(2,6-dibromophenyl)acetate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms in the phenyl ring can be substituted with other nucleophiles such as amines or thiols.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The phenyl ring can undergo oxidation to form quinones or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents such as dimethylformamide (DMF) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is a typical reducing agent.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are employed.

Major Products

    Substitution: Products include azido or thiol-substituted phenyl acetates.

    Reduction: The major product is 2-(2,6-dibromophenyl)ethanol.

    Oxidation: Products include 2,6-dibromoquinone derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, tert-Butyl 2-(2,6-dibromophenyl)acetate is used as a building block for the synthesis of more complex molecules

Biology and Medicine

This compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its derivatives may exhibit biological activities such as antimicrobial or anticancer properties, making it a subject of interest for drug discovery and development.

Industry

In the materials science industry, this compound can be used in the synthesis of polymers and advanced materials. Its incorporation into polymer backbones can impart desirable properties such as increased thermal stability and flame retardancy.

Mechanism of Action

The mechanism of action of tert-Butyl 2-(2,6-dibromophenyl)acetate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, its brominated phenyl group may interact with enzyme active sites, altering their activity and affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl bromoacetate
  • tert-Butyl chloroacetate
  • tert-Butyl 2-bromoacetate

Uniqueness

tert-Butyl 2-(2,6-dibromophenyl)acetate is unique due to the presence of two bromine atoms on the phenyl ring, which significantly influences its chemical reactivity and potential applications. Compared to other tert-butyl esters, this compound offers distinct advantages in terms of its ability to undergo selective substitution and its potential biological activities.

Properties

Molecular Formula

C12H14Br2O2

Molecular Weight

350.05 g/mol

IUPAC Name

tert-butyl 2-(2,6-dibromophenyl)acetate

InChI

InChI=1S/C12H14Br2O2/c1-12(2,3)16-11(15)7-8-9(13)5-4-6-10(8)14/h4-6H,7H2,1-3H3

InChI Key

XIRXVBMPHRFMON-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CC1=C(C=CC=C1Br)Br

Origin of Product

United States

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